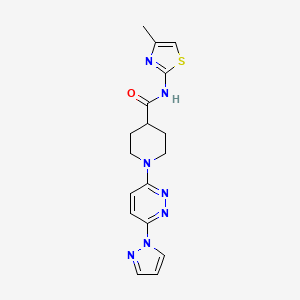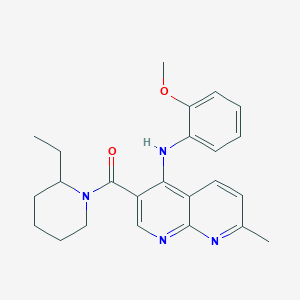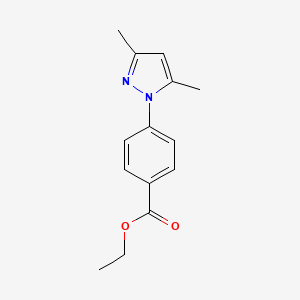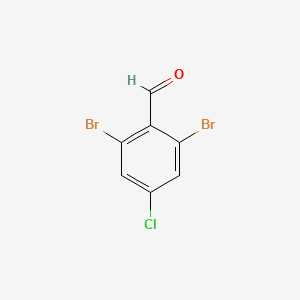![molecular formula C21H26N2O5 B2733471 Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-71-9](/img/structure/B2733471.png)
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years due to its potential to target cancer cell metabolism. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer. In
Wissenschaftliche Forschungsanwendungen
Potent Inhibitors of SF-1
Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate has been identified as part of a study focusing on the identification and characterization of selective inhibitory chemical probes of SF-1 (steroidogenic factor 1), a transcription factor belonging to the nuclear receptor superfamily. Through a rational ultra-high-throughput screening strategy, compounds including analogous isoquinolinones were found to be potent submicromolar inhibitors of SF-1, offering new avenues to explore the therapeutic potential of targeting SF-1 in disease contexts (Madoux et al., 2008).
Halogen Bonding in Quinolone Compounds
Research involving this compound also extends to the study of halogen bonding in quinolone compounds. Such studies contribute to the understanding of molecular interactions and the design of new molecular structures with potential applications in drug development and materials science (Bauer et al., 2009).
Anticancer Activity
Another application of related compounds is in the development of novel anticancer agents. Compounds structurally related to this compound have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer therapeutics (Ruchelman et al., 2004).
Synthetic Applications
The compound and its analogues have been utilized in various synthetic applications, demonstrating their versatility as intermediates in the synthesis of complex molecular structures. This includes the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, highlighting the compound's role in facilitating the construction of heterocyclic compounds with potential pharmaceutical applications (Uchiyama et al., 1998).
Molecular Docking and Biological Evaluation
Further research has extended into the molecular docking and biological evaluation of quinazolinone-based derivatives, related to this compound, as potent inhibitors for VEGFR-2 and EGFR tyrosine kinases. This research highlights the potential of such compounds in the development of new therapeutic agents targeting specific pathways involved in cancer progression (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-3-27-21(26)14(2)28-18-10-6-9-17-16(18)11-12-23(20(17)25)13-19(24)22-15-7-4-5-8-15/h6,9-12,14-15H,3-5,7-8,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHOHKZOMXOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2733391.png)



![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)


![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2733405.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)


